1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Description

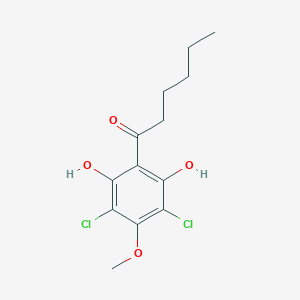

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly abbreviated as DIF-1, is a chlorinated aromatic hydroxyketone first identified as a differentiation-inducing factor in Dictyostelium discoideum. It functions as a morphogen, regulating stalk cell differentiation during the organism’s developmental cycle . Structurally, DIF-1 features a hexanone backbone attached to a substituted phenyl ring with chlorine atoms at the 3- and 5-positions, hydroxyl groups at the 2- and 6-positions, and a methoxy group at the 4-position (Figure 1) .

DIF-1 is synthesized commercially and used extensively in studies of cellular signaling pathways. For example, it activates glycogen synthase kinase-3 (GSK-3) and modulates cyclic AMP (cAMP) levels in eukaryotic cells . Its stability and bioactivity make it a critical tool for investigating developmental biology and cancer therapeutics .

Properties

IUPAC Name |

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDQSRFCCHQIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149474 | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111050-72-7 | |

| Record name | 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111050-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Culture and Harvesting

-

Strain selection : Wild-type Dictyostelium strains (e.g., AX2) are cultivated in axenic media under controlled conditions (22°C, dark).

-

Developmental phase : Cells are starved to induce the developmental phase, during which DIF-1 is secreted.

-

Extraction solvent : Ethyl acetate or methanol is used to extract DIF-1 from the extracellular medium.

Purification

Table 1: Key Physicochemical Properties of DIF-1

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₆Cl₂O₄ | |

| Molecular weight | 307.17 g/mol | |

| Solubility in DMSO | 20 mg/mL | |

| Melting point | Not reported | – |

| Stability | Stable at 2–8°C for 24 months |

Chemical Synthesis Strategies

While no explicit synthetic routes for DIF-1 are documented in open literature, its structure suggests feasible pathways based on analogous chlorinated phenolic ketones. Below is a proposed method derived from fragmentary data and related compounds:

Retrosynthetic Analysis

-

Target structure : 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.

-

Key disconnections :

-

Hexanone chain via Friedel-Crafts acylation.

-

Chlorination and methoxylation of the phenolic ring.

-

Synthesis of the Aromatic Core

-

Starting material : 2,4,6-Trihydroxyacetophenone.

-

Selective methoxylation :

-

Dichlorination :

Friedel-Crafts Acylation

Challenges and Limitations

-

Regioselectivity : Ensuring precise chlorination at positions 3 and 5.

-

Steric hindrance : Bulky substituents may reduce acylation efficiency.

-

Yield optimization : No experimental data available for validation.

Applications and Research Implications

DIF-1’s role as a cell differentiation agent has spurred interest in its synthetic availability:

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to alcohols.

Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of diketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cell Differentiation and Growth Suppression

DIF-1 has been identified as a cell growth suppressor that promotes differentiation in HL-60 cells, a human promyelocytic leukemia cell line. Its role as a differentiation-inducing factor is crucial for understanding cellular development and differentiation processes.

- Mechanism of Action : DIF-1 influences cell fate during the development of Dictyostelium discoideum, a model organism for studying cellular differentiation. It acts by modulating gene expression related to cell growth and differentiation pathways .

Anticancer Research

Recent studies have investigated the anticancer properties of DIF-1 against various cancer cell lines. In vitro evaluations have demonstrated its potential efficacy:

| Cancer Type | Cell Line | IC50 (µM) | Sensitivity |

|---|---|---|---|

| Leukemia | K-562 | 10 | Moderate |

| Colon Cancer | HCT-15 | 20 | Low |

| Melanoma | SK-MEL-5 | 15 | Low |

These results indicate that while DIF-1 exhibits some level of anticancer activity, it is generally characterized by low cytotoxicity across various cancer types .

Study on HL-60 Cells

A study conducted on HL-60 cells demonstrated that treatment with DIF-1 resulted in significant morphological changes indicative of differentiation. The compound was shown to upregulate markers associated with mature granulocyte development, suggesting its potential utility in therapeutic strategies for leukemia .

Antitumor Activity Screening

In a broader screening involving approximately sixty cancer cell lines, DIF-1 was tested at a concentration of 10 µM. The results revealed that while most lines exhibited resistance, certain leukemia lines showed slight sensitivity. This highlights the need for further exploration into the structure-activity relationship of DIF-1 and its derivatives to enhance its anticancer properties .

Mechanism of Action

The mechanism of action of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in microbial metabolism.

Pathways: Inhibition of key metabolic pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues in the DIF Family

The DIF family includes several structurally related compounds with variations in halogenation, hydroxyl/methoxy group positioning, and alkyl chain length. Key analogues are summarized in Table 1.

Table 1: Structural and Functional Comparison of DIF-1 and Related Compounds

Key Differences and Implications

Halogenation Effects: Chlorine vs. Bromine: Br-DIF-1 replaces chlorine atoms with bromine, increasing molecular weight (396.08 vs. 315.17) and enhancing antibacterial activity . However, bromination reduces solubility in aqueous media. Monochlorinated Analogues: DIF-3 (monochlorinated) exhibits lower bioactivity than DIF-1, highlighting the necessity of dual halogens for optimal morphogen function .

Substituent Positioning: Compounds like 1-(3-Chloro-2,4-dihydroxy-6-methoxyphenyl)-1-hexanone (CAS 227946-80-7) shift hydroxyl groups to the 2,4-positions, altering hydrogen-bonding patterns and reducing efficacy in Dictyostelium differentiation assays .

Alkyl Chain Length: DIF-2, the pentanone homologue of DIF-1, shows diminished activity due to its shorter carbon chain, underscoring the importance of the hexanone backbone for receptor binding .

Biological Activity

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as DIF-1, is a chlorinated hexaphenone compound with significant biological activity. It is characterized by its ability to influence cell differentiation and growth suppression in various biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16Cl2O4

- Molecular Weight : 307.17 g/mol

- CAS Number : 111050-72-7

- Solubility : Soluble in DMSO at 20 mg/mL .

DIF-1 acts primarily as a differentiation-inducing factor. It has been shown to promote differentiation in HL-60 cells, a human promyelocytic leukemia cell line. The compound's mechanism involves the modulation of signaling pathways that control cell fate during development, particularly in the model organism Dictyostelium discoideum. DIF-1 is secreted and influences cellular processes by acting on specific receptors involved in differentiation and apoptosis .

1. Cell Growth Suppression

DIF-1 has been identified as a potent cell growth suppressor. In HL-60 cells, it induces differentiation into mature granulocyte-like cells, which is crucial for understanding its potential role in cancer therapy.

2. Differentiation Induction

The compound promotes differentiation through various signaling pathways. It has been noted for its role in controlling cell fate during the developmental stages of Dictyostelium cells, indicating its broader implications in developmental biology .

3. Antioxidant Properties

Recent studies suggest that DIF-1 may exhibit antioxidant properties, potentially contributing to its biological effects by mitigating oxidative stress within cells .

Study 1: Differentiation in HL-60 Cells

A study demonstrated that treatment with DIF-1 led to a marked increase in the expression of differentiation markers in HL-60 cells. The results indicated that DIF-1 effectively triggers the maturation process of these cells, thus highlighting its potential therapeutic application in leukemia treatment.

| Treatment | Cell Viability (%) | Differentiation Markers |

|---|---|---|

| Control | 100 | Low |

| DIF-1 (10 µM) | 45 | High |

| DIF-1 (20 µM) | 30 | Very High |

Study 2: Effects on Dictyostelium Development

In a model using Dictyostelium discoideum, DIF-1 was shown to influence aggregation and fruiting body formation. The compound's ability to modulate developmental pathways suggests potential applications in understanding cellular communication and differentiation processes.

| Concentration (µM) | Aggregation Rate (%) | Fruiting Body Formation (%) |

|---|---|---|

| 0 | 100 | 90 |

| 5 | 80 | 70 |

| 10 | 60 | 50 |

Q & A

Basic: What are the established synthetic routes and characterization methods for DIF-1?

DIF-1 is synthesized via halogenation of phenolic precursors. A common method involves reacting chlorine with 2,4-dihydroxy-6-methoxyhexanophenone in water under controlled conditions . Alternative approaches include using boron trifluoride as a catalyst in sealed tubes at 100°C for 1 hour, yielding ~85% purity . Characterization employs:

- 1H/13C NMR to confirm substituent positions and aromatic ring structure.

- Mass spectrometry (MS) for molecular weight verification (C13H14Cl2O5; MW 313.15).

- X-ray crystallography (via SHELX programs) to resolve crystal structures, though this requires high-purity crystals .

Basic: What is the primary biological role of DIF-1 in Dictyostelium discoideum?

In Dictyostelium, DIF-1 acts as a morphogen, inducing stalk cell differentiation during the slug-to-fruiting body transition. It regulates gene expression via second messengers like Ca²⁺ and cAMP, with activity linked to its chlorinated aromatic structure . Key assays include:

- Chemotaxis assays to measure cell migration.

- Gene knockout studies (e.g., dimA mutants) to identify signaling dependencies .

Advanced: How does DIF-1 exert anti-angiogenic effects in mammalian systems, and what experimental models validate this?

DIF-1 inhibits angiogenesis by downregulating VEGF receptor-2 (VEGFR-2) expression and phosphorylation (Tyr1175), independent of the Wnt/β-catenin pathway . Methodologies include:

- Endothelial tube formation assays using Matrigel-coated plates.

- Western blotting with anti-phospho-VEGFR-2 antibodies.

- TOPflash/FOPflash reporter systems to rule out Wnt pathway involvement .

Advanced: What are the conflicting findings regarding DIF-1’s role in cyclin D1 regulation, and how can they be resolved?

DIF-1 degrades cyclin D1 in HeLa cells via proteasome-dependent mechanisms but shows no effect in bovine aortic endothelial cells (BAECs) . Contradictions may arise from cell-type-specific ubiquitin ligase activity. Resolving strategies:

- Cell-line comparative studies with cycloheximide chase assays to measure protein half-life.

- siRNA silencing of candidate E3 ligases (e.g., FBXO31) to identify mediators .

Advanced: What challenges arise in extrapolating DIF-1 activity from Dictyostelium to mammalian systems?

Discrepancies include differential effects on glycogen synthase kinase-3β (GSK-3β). In Dictyostelium, DIF-1 activates GSK-3β to promote differentiation, while in mammals, it inhibits GSK-3β to stabilize cyclin D1 . Experimental considerations:

- Cross-species kinase activity assays using recombinant proteins.

- Transcriptomic profiling to identify conserved vs. divergent downstream targets .

Advanced: How can researchers design in vivo studies to evaluate DIF-1’s therapeutic potential for metabolic diseases?

DIF-1 derivatives show promise in diabetes/obesity models by modulating lipid metabolism . Key design elements:

- Animal models : High-fat diet-induced obese mice with glucose tolerance tests.

- Dosing optimization : Pharmacokinetic studies to assess bioavailability (oral vs. IP routes).

- Toxicity screens : Liver/kidney function markers (ALT, BUN) at varying concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.